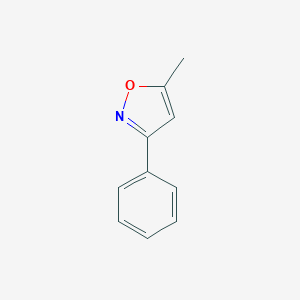

5-Methyl-3-phenylisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74482. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-7-10(11-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGIIOJWRLQBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143517 | |

| Record name | Isoxazole, 5-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-74-8 | |

| Record name | Isoxazole, 5-methyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-phenylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 5-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methyl-3-phenylisoxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YU45G8ZUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-phenylisoxazole

This guide provides a comprehensive technical overview of the synthetic pathways leading to 5-methyl-3-phenylisoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the core synthetic strategies, mechanistic underpinnings, and practical experimental protocols. Our focus is on providing not just procedural steps, but a deeper understanding of the chemical logic that informs the selection of reagents and reaction conditions, ensuring a robust and reproducible synthesis.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of novel therapeutic agents. This compound, in particular, serves as a key building block for more complex molecules, and its efficient synthesis is a critical step in the exploration of new chemical entities.

Primary Synthesis Pathway: [3+2] Cycloaddition of Benzonitrile Oxide and Propyne

The most prevalent and versatile method for the synthesis of this compound is the Huisgen 1,3-dipolar cycloaddition.[1][2] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1] For the target molecule, this translates to the reaction between benzonitrile oxide and propyne.

Mechanistic Insights

The reaction proceeds via a concerted, pericyclic mechanism, where the 4π-electron system of the nitrile oxide and the 2π-electron system of the alkyne interact to form a five-membered ring in a single step.[2][3] The regioselectivity of the cycloaddition, which dictates the formation of the 3,5-disubstituted isoxazole over the 3,4-disubstituted isomer, is governed by both steric and electronic factors. Frontier Molecular Orbital (FMO) theory can be employed to rationalize the observed regioselectivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is considered.[4]

In-situ Generation of Benzonitrile Oxide

Benzonitrile oxide is highly reactive and prone to dimerization, and is therefore almost always generated in situ.[5] A common and effective method for its generation is the oxidation of benzaldehyde oxime.[3] Various oxidizing agents can be employed, with sodium hypochlorite (household bleach) and N-Chlorosuccinimide (NCS) being popular choices due to their accessibility and mild reaction conditions.[6]

The process begins with the formation of benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride in the presence of a base.[7] The subsequent oxidation of the oxime generates the transient benzonitrile oxide, which is immediately trapped by the dipolarophile, propyne, present in the reaction mixture.

Experimental Protocol: 1,3-Dipolar Cycloaddition

The following protocol is a representative procedure for the synthesis of this compound via the in-situ generation of benzonitrile oxide from benzaldehyde oxime.

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Propyne (or a suitable precursor/source)

-

Sodium hypochlorite solution (commercial bleach)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Step 1: Synthesis of Benzaldehyde Oxime

-

In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in a suitable solvent like ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield benzaldehyde oxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve benzaldehyde oxime (1.0 eq) and a source of propyne (e.g., bubbling propyne gas or using a propyne surrogate) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.[6]

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.[6]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.[6]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Characterization Data:

-

¹H NMR (CDCl₃): δ 7.75-7.72 (m, 2H, ArH), 7.45-7.39 (m, 3H, ArH), 6.34 (s, 1H, isoxazole-H), 2.34 (s, 3H, CH₃).[8]

-

¹³C NMR (CDCl₃): δ 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.4.[8]

Alternative Synthesis Pathway: Electrophilic Cyclization of an Alkynone O-Methyl Oxime

An alternative and powerful strategy for the synthesis of 3,5-disubstituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[9][10] This method offers a different retrosynthetic approach and can be advantageous in certain contexts, particularly for the synthesis of highly substituted isoxazoles.[11]

Mechanistic Rationale

This pathway commences with the synthesis of a 2-alkyn-1-one, in this case, 1-phenylbut-2-yn-1-one. This intermediate is then converted to its corresponding O-methyl oxime. The crucial step is the electrophilic cyclization of this oxime. Treatment with an electrophile, such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), induces a 5-endo-dig cyclization onto the alkyne, followed by elimination to form the aromatic isoxazole ring.[10] This method often proceeds with high regioselectivity.[9]

Experimental Protocol: Electrophilic Cyclization

Step 1: Synthesis of 1-Phenylbut-2-yn-1-one

The requisite ynone can be prepared via a Sonogashira coupling of benzoyl chloride with propyne, catalyzed by palladium and copper complexes.[11]

Step 2: Synthesis of 1-Phenylbut-2-yn-1-one O-Methyl Oxime

-

Dissolve 1-phenylbut-2-yn-1-one (1.0 eq) in methanol.

-

Add methoxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).[9]

-

Stir the mixture at room temperature until the starting ynone is consumed, as monitored by TLC.

-

Remove the solvent under reduced pressure and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the O-methyl oxime, which may be a mixture of E/Z isomers.[11]

Step 3: Electrophilic Cyclization to this compound

-

Dissolve the 1-phenylbut-2-yn-1-one O-methyl oxime (1.0 eq) in a chlorinated solvent like dichloromethane.

-

Cool the solution to 0 °C.

-

Add a solution of the electrophile (e.g., ICl, 1.1 eq) in the same solvent dropwise.

-

Stir the reaction at room temperature for a few hours, monitoring by TLC.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Comparative Analysis of Synthetic Pathways

| Parameter | [3+2] Cycloaddition | Electrophilic Cyclization |

| Starting Materials | Benzaldehyde, Propyne | Benzoyl Chloride, Propyne |

| Key Intermediates | Benzonitrile Oxide | 2-Alkyn-1-one O-methyl oxime |

| Reagent Considerations | Use of potentially hazardous oxidants | Requires organometallic catalysts for ynone synthesis |

| Regioselectivity | Generally good, but can be influenced by substituents | Typically high |

| Scalability | Well-established for large-scale synthesis | Can be scaled up, but may require catalyst optimization |

| Overall Yield | Moderate to high, depending on conditions | Good to excellent[10] |

Conclusion

The synthesis of this compound is most commonly and reliably achieved through the 1,3-dipolar cycloaddition of in situ-generated benzonitrile oxide with propyne. This method is versatile and benefits from readily available starting materials. For instances where a different substitution pattern is desired or for the construction of more complex isoxazole libraries, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes presents a robust and highly regioselective alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, available resources, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important heterocyclic building block.

References

- Chondrogianni, et al. (2014). Microwave-assisted metal-free synthesis of 3,5-disubstituted isoxazoles. Tetrahedron Letters, 55(1), 235-238.

- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.

- Tiwari, R. K., et al. (2015). A highly regioselective synthesis of novel 3,5-disubstituted isoxazole-linked glyco-conjugates via [3+2] cycloaddition reaction.

- Nakamura, I., & Yamamoto, Y. (2018). Recent Progress in the Synthesis of Functionalized Isoxazoles. Chemical Reviews, 118(15), 7544-7584.

- Li, J., et al. (2020). Metal-Catalyzed Cyclization/Functionalization of Alkynes for the Synthesis of Isoxazoles. Accounts of Chemical Research, 53(5), 1081-1097.

- Waldo, J. P., & Larock, R. C. (2007). Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.

- Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.

- Praveen, C., Kalyanasundaram, A., & Perumal, P. T. (2010). AuCl3-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: A New Protocol for the Synthesis of Substituted Isoxazoles. Synlett, 2010(05), 777-781.

- Duan, M., et al. (2022). Copper-Catalyzed Aerobic Oxidative Cyclization of Propargylamines to Isoxazoles. The Journal of Organic Chemistry, 87(17), 11222–11225.

- Supporting Information for an unspecified article, providing NMR data for 3-methyl-5-phenylisoxazole. Source details not fully available in the provided search results.

-

SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. Retrieved from [Link]

- B. Vyakaranahal, et al. (2021). A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation.

- van Mersbergen, D., Wijnen, J. W., & Engberts, J. B. F. N. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, 63(24), 8801–8805.

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Pentamethylbenzaldehyde as a Precursor in Isoxazoline Synthesis. BenchChem.

- F. Himo, et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism of Cycloaddition of Acetylides to Azides and Nitrile Oxides. Journal of the American Chemical Society, 127(1), 210-216.

-

Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved from [Link]

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

- BenchChem. (2025). Synthesis Protocol for 3-Methyl-5-(oxazol-5-yl)

- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.

-

precisionFDA. (n.d.). 3-METHYL-5-PHENYLISOXAZOLE. Retrieved from [Link]

- Huisgen, R. (1960s). Work on 1,3-dipolar cycloadditions.

- BenchChem. (2025).

- Fleming, I. (1976). Frontier Orbitals and Organic Chemical Reactions.

- IUPAC. Compendium of Chemical Terminology.

- Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.

-

ChemSynthesis. (2025). 1-phenyl-2-butyn-1-ol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

-

Pearson+. (n.d.). How would you synthesize 1-phenylbut-2-yn-1-ol starting from benz... | Study Prep. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024). Synthesis of 1-phenyl-2-buten-1-one using an aldol condensation. Retrieved from [Link]

- D'auria, M., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.

- Lee, S., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. Molecules, 22(3), 466.

- C. Li, et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2368–2375.

- RSC Publishing. (2024). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 1974, 1729-1733.

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. chesci.com [chesci.com]

- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

- 10. Synthesis of isoxazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-3-phenylisoxazole: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 5-Methyl-3-phenylisoxazole (CAS No. 1008-75-9), a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and a key application in the context of enzyme inhibition, providing researchers, scientists, and drug development professionals with a robust resource for their work with this versatile scaffold.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its prevalence in numerous biologically active compounds stems from its unique electronic properties, metabolic stability, and its ability to act as a versatile pharmacophore, participating in various non-covalent interactions with biological targets. This compound, in particular, serves as a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications.[1][2][4]

Synthesis of this compound: A Mechanistic Approach

The construction of the this compound core is typically achieved through a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. A common and efficient method involves the reaction of a nitrile oxide with an alkyne or a suitable enolate. Here, we present a well-established synthetic route starting from benzaldehyde oxime and ethyl acetoacetate, which contains the requisite functionality for the formation of the isoxazole ring.[6][7]

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: in-situ generation of the nitrile oxide from the aldoxime, followed by its cycloaddition with the enolate of the β-ketoester.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of the isoxazole core, adapted from established methods for similar derivatives.[6]

Materials:

-

Benzaldehyde oxime

-

Ethyl acetoacetate

-

Chloramine-T

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.

-

Nitrile Oxide Generation and Cycloaddition: Cool the mixture in an ice bath. Slowly add a solution of Chloramine-T (1.0 eq) in ethanol. The Chloramine-T acts as an oxidizing agent to generate the benzonitrile oxide in situ, which then undergoes a 1,3-dipolar cycloaddition with the enolate of ethyl acetoacetate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane.

-

Purification of Intermediate: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, ethyl this compound-4-carboxylate, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Hydrolysis: To the purified ester, add a solution of sodium hydroxide in a mixture of water and ethanol. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Decarboxylation and Final Product Isolation: Cool the reaction mixture and acidify with dilute hydrochloric acid. The resulting carboxylic acid intermediate will readily decarboxylate upon heating. Extract the final product, this compound, with dichloromethane. Wash the organic layer, dry, and concentrate to yield the pure product. Further purification can be achieved by recrystallization or column chromatography.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed through a combination of physical and spectroscopic methods.

Physicochemical Properties

| Property | Value |

| CAS Number | 1008-75-9 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 63-64 °C |

Spectroscopic Data

The following spectroscopic data are characteristic of this compound:[8]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.76–7.70 (m, 2H, Ar-H), 7.46–7.37 (m, 3H, Ar-H), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.4.

-

Infrared (IR) Spectroscopy: Characteristic peaks for C=N stretching, C=C stretching of the aromatic ring, and C-H stretching.

-

Mass Spectrometry (MS): Molecular ion peak (M+) at m/z = 159.

Application in Drug Discovery: In Vitro α-Glucosidase Inhibition Assay

The isoxazole scaffold is a common feature in molecules designed to interact with various enzymes. One important class of enzymes in the context of metabolic disorders is the α-glucosidases.[9][10][11][12][13] These enzymes are involved in the breakdown of carbohydrates in the small intestine, and their inhibition can help manage postprandial hyperglycemia in diabetic patients.[11][12] Phenylisoxazole derivatives have shown promise as inhibitors of these enzymes.

Rationale and Mechanism

α-Glucosidase inhibitors act by competitively and reversibly inhibiting the enzymes that hydrolyze complex carbohydrates into absorbable monosaccharides. This delays carbohydrate digestion and absorption, leading to a smaller and slower rise in blood glucose levels after meals.

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Detailed Experimental Protocol for α-Glucosidase Inhibition Assay

This protocol provides a general framework for assessing the α-glucosidase inhibitory activity of this compound.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (dissolved in DMSO)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare serial dilutions of this compound and acarbose in DMSO.

-

-

Assay Setup in a 96-well Plate:

-

Test Wells: Add a small volume of the test compound solution to the wells.

-

Control Wells: Add the same volume of DMSO to the control wells.

-

Blank Wells: Add phosphate buffer instead of the enzyme solution.

-

-

Enzyme Incubation: Add the α-glucosidase solution to the test and control wells. Incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Substrate Addition: Add the pNPG solution to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stopping the Reaction: Add a solution of sodium carbonate to each well to stop the reaction. The basic conditions also induce a color change in the p-nitrophenol product.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthesis and a wide range of potential applications in drug discovery and development. Its stable and versatile scaffold makes it an attractive starting point for the design of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and related isoxazole derivatives.

References

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

-

A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022). ResearchGate. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Medicinal Chemistry Research. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Semantic Scholar. [Link]

-

Ethyl this compound-4-carboxylate. (2013). Acta Crystallographica Section E. [Link]

-

This compound-4-carboxylic acid. (2013). ResearchGate. [Link]

-

Supporting Information for "Aerobic Oxidative Annulation of Aldoximes and Alkynes for the Synthesis of Isoxazoles". (n.d.). Synfacts. [Link]

-

5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]

-

A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (2018). Indian Journal of Chemistry. [Link]

-

Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (2023). Asian Journal of Chemical Sciences. [Link]

-

α-Glucosidase inhibition activities of the isolated compounds. (2013). ResearchGate. [Link]

-

An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. (2021). Chemistry & Biology Interface. [Link]

-

In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. (2023). Scientific Reports. [Link]

-

α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. (2024). Molecules. [Link]

-

A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. (2020). RSC Advances. [Link]

-

Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents. (2023). Scientific Reports. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The synthetic and therapeutic expedition of isoxazole and its analogs | Semantic Scholar [semanticscholar.org]

- 6. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects [mdpi.com]

- 12. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Methyl-3-phenylisoxazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methyl-3-phenylisoxazole. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of the structural characterization of this molecule. The guide will delve into the analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the spectral features that define the molecular architecture of this compound.

Introduction to this compound

This compound is a substituted aromatic heterocyclic compound belonging to the isoxazole family. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The unique arrangement of atoms in the isoxazole ring, coupled with the presence of phenyl and methyl substituents, imparts specific physicochemical properties to the molecule, making its unambiguous structural elucidation through spectroscopic methods crucial for its application in medicinal chemistry and materials science. This guide will serve as a practical reference for the spectroscopic signature of this compound.

Molecular Structure and Key Spectroscopic Correlations

The structural framework of this compound forms the basis for interpreting its spectroscopic data. The key structural features include the isoxazole ring, a phenyl group at the 3-position, and a methyl group at the 5-position.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃), and recording the spectrum on a 300 or 400 MHz NMR spectrometer.

Data Interpretation: Based on the analysis of related isoxazole structures, the expected ¹H NMR spectrum of this compound would exhibit the following key resonances:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.70 - 7.80 | Multiplet |

| Phenyl-H (meta, para) | 7.40 - 7.50 | Multiplet |

| Isoxazole-H4 | ~6.40 | Singlet |

| Methyl-H (C5) | ~2.50 | Singlet |

-

Phenyl Protons: The protons on the phenyl ring are expected to appear in the aromatic region (7.40-7.80 ppm). The ortho protons are typically deshielded due to the proximity to the isoxazole ring and would resonate at a slightly higher chemical shift.

-

Isoxazole Proton (H4): The single proton on the isoxazole ring at position 4 is anticipated to be a singlet around 6.40 ppm.

-

Methyl Protons: The three protons of the methyl group at position 5 would give a characteristic singlet signal at approximately 2.50 ppm.

For comparison, the reported ¹H NMR data for the isomer, 3-Methyl-5-phenylisoxazole , shows a singlet for the isoxazole proton at 6.33 ppm and a singlet for the methyl protons at 2.33 ppm in CDCl₃. The aromatic protons appear as a multiplet between 7.46-7.70 ppm.[1]

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same instrument as the ¹H NMR, using a larger number of scans to achieve a good signal-to-noise ratio.

Data Interpretation: The predicted ¹³C NMR spectrum of this compound would display distinct signals for each carbon atom:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (analogue) | ~170 |

| C3 (isoxazole) | ~162 |

| C5 (isoxazole) | ~160 |

| Phenyl-C (ipso) | ~129 |

| Phenyl-C (ortho, meta, para) | 125 - 130 |

| C4 (isoxazole) | ~100 |

| Methyl-C (C5) | ~12 |

-

Isoxazole Carbons: The carbons of the isoxazole ring are expected at characteristic chemical shifts, with C3 and C5 appearing downfield due to their attachment to electronegative atoms and their involvement in the aromatic system. C4 is expected to be more upfield.

-

Phenyl Carbons: The phenyl carbons will resonate in the typical aromatic region of 125-130 ppm, with the ipso-carbon (the carbon attached to the isoxazole ring) having a distinct chemical shift.

-

Methyl Carbon: The methyl carbon is expected to give a signal in the upfield region, around 12 ppm.

The reported ¹³C NMR data for 3-Methyl-5-phenylisoxazole shows the following chemical shifts in CDCl₃: 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, and 11.4 ppm.[1]

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups:

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (methyl) |

| 1600 - 1450 | C=C and C=N stretching (aromatic and isoxazole rings) |

| 1450 - 1350 | C-H bending (methyl) |

| 900 - 675 | Out-of-plane C-H bending (aromatic) |

-

C-H Stretching: The spectrum will show distinct bands for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the methyl group (below 3000 cm⁻¹).

-

Ring Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds in the isoxazole ring will appear in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending vibrations that are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is vaporized and ionized.

Data Interpretation: The mass spectrum of this compound (C₁₀H₉NO, molecular weight: 159.19 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 159. The fragmentation pattern will provide valuable structural information.

Expected Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways:

Figure 2: Proposed mass fragmentation pathway of this compound.

-

Molecular Ion (m/z 159): The presence of a peak at m/z 159 would confirm the molecular weight of the compound.

-

Benzoyl Cation (m/z 105): A common fragmentation pathway for phenyl-substituted heterocycles is the formation of the benzoyl cation, which would result in a strong peak at m/z 105.

-

Phenyl Cation (m/z 77): Subsequent loss of a carbonyl group (CO) from the benzoyl cation would lead to the formation of the phenyl cation at m/z 77.

-

Other Fragments: Other fragments corresponding to the cleavage of the isoxazole ring can also be expected.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR chemical shifts, characteristic IR absorption bands, and expected mass spectral fragmentation patterns, provide a comprehensive framework for the structural characterization of this compound. While direct experimental spectra for this specific isomer are not widely published, the analysis of its constitutional isomer and related derivatives offers a reliable basis for its identification. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data for a synthesized and purified sample of this compound.

References

-

Royal Society of Chemistry. (2017). Supporting Information for: Copper-catalyzed aerobic oxidative annulation of enone oximes with terminal alkynes for the synthesis of 3,5-disubstituted isoxazoles. Retrieved from [Link]

Sources

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Isoxazole Derivatives

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its electron-rich nature and the reactive N-O bond, make it a versatile scaffold for developing novel therapeutic agents.[4][5] This guide provides an in-depth exploration of the diverse biological activities exhibited by isoxazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the key pharmacological domains where isoxazoles have shown significant promise, including antimicrobial, anticancer, anti-inflammatory, and neurological applications. The narrative will focus on the underlying mechanisms of action, structure-activity relationships (SAR), and detailed, field-proven experimental protocols for evaluating these activities. The aim is to furnish a comprehensive resource that not only summarizes the current state of knowledge but also provides practical, actionable insights for advancing isoxazole-based drug discovery programs.

The Isoxazole Nucleus: A Foundation for Pharmacological Diversity

The isoxazole moiety is a recurring feature in a multitude of natural products and synthetic compounds, underscoring its evolutionary selection as a biologically relevant structure.[5][6][7] Its incorporation into a molecule can significantly enhance physicochemical characteristics, modulating properties like metabolic stability, target binding affinity, and pharmacokinetic profiles.[1][2] This versatility has led to the development of several FDA-approved drugs, such as the antibacterial agent Sulfamethoxazole, the COX-2 inhibitor Valdecoxib, and the antirheumatic drug Leflunomide, whose therapeutic effects are critically dependent on the isoxazole ring.[1][8][9]

The unique electronic configuration of the isoxazole ring and its potential for cleavage under specific conditions make it a valuable intermediate in synthetic chemistry, allowing for complex molecular architectures.[4] The ability to readily modify substituents at various positions on the ring has enabled extensive exploration of structure-activity relationships, leading to the optimization of potency and reduction of toxicity for numerous derivative classes.[1][2]

Spectrum of Biological Activities

Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as attractive candidates for addressing a wide range of diseases.[1][3][10][11]

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[12] Isoxazole derivatives have been extensively investigated for their potential to combat these threats, showing activity against a wide spectrum of bacteria and fungi.[13][14][15]

Mechanism of Action: The antimicrobial effects of isoxazole derivatives are often attributed to their ability to interfere with essential cellular processes. For instance, the well-known antibiotic Sulfamethoxazole functions by inhibiting dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway of bacteria. Many isoxazole-containing antibiotics, such as Cloxacillin and Flucloxacillin, are beta-lactamase resistant penicillins that inhibit bacterial cell wall synthesis.[8][9]

Structure-Activity Relationship (SAR): SAR studies have revealed that the antimicrobial potency of isoxazole derivatives can be tuned by altering the substituents on the core ring. For example, the presence of specific electron-withdrawing groups like nitro and chlorine on phenyl rings attached to the isoxazole core has been shown to enhance antibacterial activity.[2] Conversely, the introduction of bulky or electron-donating groups can modulate the spectrum of activity.

Featured Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an isoxazole derivative, a key metric for quantifying antibacterial efficacy. The method is based on challenging bacterial growth in the presence of serially diluted test compounds.

Causality and Self-Validation: This assay's trustworthiness stems from its inclusion of multiple controls. A positive control (bacteria, no compound) ensures the inoculum is viable and the medium supports growth. A negative control (medium, no bacteria) confirms the sterility of the medium. A standard antibiotic control (e.g., Cloxacillin) validates the assay's sensitivity and provides a benchmark for comparing the potency of the test compound.

Step-by-Step Methodology:

-

Preparation of Test Compound: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1000 µg/mL).

-

Bacterial Inoculum Preparation:

-

From an overnight agar culture, pick a few colonies of the test organism (e.g., Staphylococcus aureus).

-

Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve the final desired inoculum density for the assay (typically 5 x 10⁵ CFU/mL).[7]

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

-

-

Inoculation:

-

Inoculate each well with 100 µL of the prepared bacterial suspension.[7]

-

Include control wells:

-

Growth Control: Wells containing MHB and bacteria, but no test compound.

-

Sterility Control: Wells containing MHB only.

-

Standard Control: A row with a known antibiotic undergoing serial dilution.

-

-

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[16]

-

Determining the MIC: The MIC is the lowest concentration of the isoxazole derivative that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.[14]

Anticancer Activity

The search for more effective and less toxic cancer therapies is a primary focus of medicinal chemistry. Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[6][17]

Mechanism of Action: The anticancer effects of isoxazoles are diverse and target multiple cellular pathways crucial for tumor growth and survival.[18] Documented mechanisms include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[17][18]

-

Enzyme Inhibition: Targeting key enzymes like aromatase, topoisomerase, or histone deacetylases (HDACs).[18]

-

Tubulin Polymerization Disruption: Interfering with microtubule dynamics, which is essential for cell division.[18]

-

Kinase Inhibition: Blocking the activity of protein kinases, such as EGFR, which are often overactive in cancer.[17]

-

PARP Inhibition: Some isoxazoles show potential as inhibitors of Poly (ADP-ribose) polymerase, a key enzyme in DNA damage repair, which can be a therapeutic strategy in certain cancers.

Visualization of a Key Anticancer Mechanism:

Caption: Inhibition of HSP90 by isoxazole derivatives.

Featured Experimental Protocol: MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or cytostatic effects. It is a foundational assay in anticancer drug screening.

Causality and Self-Validation: The assay is based on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[19] The amount of formazan produced is directly proportional to the number of living cells. Controls are essential: "cells only" wells establish the baseline for 100% viability, "media only" wells provide a background reading to be subtracted, and a known cytotoxic drug (e.g., Doxorubicin) serves as a positive control to validate the cell line's sensitivity and the assay's performance.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[20][21]

-

Compound Treatment:

-

Prepare serial dilutions of the isoxazole derivative in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (and a vehicle control, e.g., 0.1% DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).[20]

-

-

Addition of MTT Reagent:

-

Solubilization of Formazan:

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17][19]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disease, and some cancers. Isoxazole derivatives have been successfully developed as potent anti-inflammatory agents.[22] The most notable example is Valdecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).

Mechanism of Action: The primary mechanism for the anti-inflammatory action of many isoxazoles is the inhibition of COX enzymes.[3] COX enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Visualization of COX-2 Inhibition:

Caption: Mechanism of anti-inflammatory isoxazoles.

Featured Experimental Protocol: In Vitro COX-2 Inhibition Assay

This fluorometric or colorimetric assay quantifies the ability of a test compound to inhibit the activity of the COX-2 enzyme, providing a direct measure of its anti-inflammatory potential at the molecular level.

Causality and Self-Validation: The assay measures the peroxidase activity of the COX enzyme. The conversion of a specific probe by the enzyme generates a fluorescent or colored product.[12] A decrease in signal in the presence of the test compound indicates inhibition. A selective COX-2 inhibitor like Celecoxib is used as a positive control to validate the assay's performance and provide a benchmark for potency and selectivity.[12] Comparing activity against both COX-1 and COX-2 enzymes allows for the determination of a selectivity index (SI), a critical parameter for predicting a favorable side-effect profile.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as per the commercial kit instructions (e.g., assay buffer, heme, enzyme cofactor, probe, and arachidonic acid substrate).[12] Keep enzymes on ice.

-

Plate Setup: In a 96-well plate, set up wells for:

-

Enzyme Control: Contains buffer, enzyme, and substrate (represents 100% activity).

-

Inhibitor Control: Contains a known COX-2 inhibitor (e.g., Celecoxib).[12]

-

Test Compound Wells: Contain the isoxazole derivative at various concentrations.

-

Solvent Control: Contains the highest concentration of the solvent used to dissolve the test compound to check for any effect on the enzyme.

-

-

Reaction Initiation:

-

To each well, add the reaction mix containing buffer, cofactor, and the respective enzyme (human recombinant COX-2).

-

Add the test compound, solvent, or control inhibitor to the appropriate wells and incubate for a short period (e.g., 5-10 minutes) at 25°C.

-

-

Substrate Addition: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.

-

Kinetic Measurement: Immediately begin reading the plate in a microplate reader set to the appropriate wavelength (e.g., λEx = 535 nm / λEm = 587 nm for a fluorometric assay) in kinetic mode for 5-10 minutes.[12]

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each test compound concentration relative to the enzyme control.

-

Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.

-

Repeat the assay using the COX-1 enzyme to determine the IC₅₀ for COX-1 and calculate the Selectivity Index (SI = IC₅₀(COX-1) / IC₅₀(COX-2)).

-

Neurological & CNS Activity

The isoxazole scaffold is also a key component in drugs targeting the central nervous system (CNS), with applications in treating epilepsy and psychosis.

Anticonvulsant Activity: Certain isoxazole derivatives have shown significant anticonvulsant properties. For example, some benzo[d]isoxazole derivatives have been found to act as selective blockers of the voltage-gated sodium channel NaV1.1, a key target in the treatment of epilepsy. Inhibition of these channels reduces excessive neuronal firing that characterizes seizures.

Neuroprotective Activity: Neurodegenerative diseases are often linked to oxidative stress and neuroinflammation. Isoxazole derivatives have been investigated for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties, helping to protect neurons from damage.[8]

Featured Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical model for generalized tonic-clonic seizures in humans. It is an excellent tool for the initial screening of compounds to assess their ability to prevent seizure spread.[1][2][3][18]

Causality and Self-Validation: The test induces a maximal seizure via electrical stimulation through corneal electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which is a clear and reproducible measure of anticonvulsant activity.[1] A vehicle control group establishes the baseline seizure response, while a standard anticonvulsant drug (e.g., Phenytoin) serves as a positive control, validating the model's responsiveness.[3] The use of multiple doses allows for the determination of an ED₅₀ (effective dose in 50% of animals), a quantitative measure of potency.[1]

Step-by-Step Methodology:

-

Animal Preparation: Use male mice (e.g., ICR strain, 20-25g). Allow animals to acclimate to the laboratory environment.[2]

-

Compound Administration:

-

Administer the isoxazole derivative via the intended clinical route (e.g., orally (p.o.) or intraperitoneally (i.p.)) at various doses to different groups of animals (typically 8-10 animals per group).[3][18]

-

Administer vehicle to the control group and a standard drug (e.g., Phenytoin) to the positive control group.

-

-

Time to Peak Effect: Conduct the test at the presumed time of peak effect of the drug (e.g., 30-60 minutes post-administration).[2]

-

Stimulation:

-

Anesthetize the corneas of each mouse with a drop of a local anesthetic (e.g., 0.5% tetracaine) to minimize discomfort.[1]

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.[1]

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[1]

-

-

Observation and Endpoint:

-

Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

An animal is considered protected if the tonic hindlimb extension is abolished.[1]

-

-

Data Analysis:

-

Record the number of animals protected in each group.

-

Calculate the percentage of protection for each dose.

-

Use probit analysis to determine the ED₅₀ value, the dose that protects 50% of the animals from the seizure.

-

A neurotoxicity test (e.g., rotarod test) is often performed in parallel to determine the TD₅₀ (toxic dose in 50% of animals), allowing for the calculation of a Protective Index (PI = TD₅₀ / ED₅₀), which is a measure of the drug's therapeutic window.

-

Structure-Activity Relationship (SAR) and Clinical Significance

The extensive research into isoxazole derivatives has led to a deep understanding of their structure-activity relationships. The biological activity is highly dependent on the nature and position of substituents on the isoxazole ring and any appended moieties.

| Drug Name | Core Structure Feature | Primary Biological Activity | Therapeutic Use | Key Mechanism of Action |

| Sulfamethoxazole | 3-amino-5-methylisoxazole | Antibacterial | Bacterial Infections | Dihydropteroate synthetase inhibitor[8][9] |

| Valdecoxib | Diaryl-substituted isoxazole | Anti-inflammatory | Arthritis, Pain | Selective COX-2 inhibitor[1][9] |

| Leflunomide | Isoxazole-carboxamide | Immunomodulatory | Rheumatoid Arthritis | Dihydroorotate dehydrogenase inhibitor[1][9] |

| Zonisamide | Benzisoxazole | Anticonvulsant | Epilepsy | Blocks sodium and calcium channels[9] |

| Risperidone | Benzisoxazole derivative | Antipsychotic | Schizophrenia, Bipolar Disorder | Dopamine D2 and Serotonin 5-HT2A antagonist[9] |

| Cloxacillin | Phenyl-methyl-isoxazole | Antibacterial | Bacterial Infections | β-lactamase resistant penicillin; inhibits cell wall synthesis[8][9] |

Table 1: Clinically Approved Drugs Containing the Isoxazole Scaffold.

SAR studies consistently show that modifications to aryl groups attached to the isoxazole ring, such as the addition of halogens or methoxy groups, can dramatically influence activity.[21] For instance, in anticancer isoxazoles, para-position halogen substitutions on a phenyl ring often correlate with increased potency.[21] These insights are crucial for guiding the rational design of new, more effective, and safer isoxazole-based drugs.

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents.[3][11] Its proven success in a diverse range of biological activities confirms its status as a "privileged structure" in medicinal chemistry. Future research will likely focus on several key areas:

-

Multi-Targeted Therapies: Designing single isoxazole molecules that can modulate multiple targets simultaneously, which could be particularly effective for complex diseases like cancer or neurodegenerative disorders.[3]

-

Novel Mechanisms: Exploring new biological targets for isoxazole derivatives beyond the well-established ones.

-

Green Synthesis: Developing more efficient and environmentally friendly synthetic methods to produce isoxazole libraries for high-throughput screening.

-

Personalized Medicine: Leveraging the structural diversity of isoxazoles to develop highly selective agents tailored to specific patient populations or disease subtypes.[3]

References

-

A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (n.d.). ChEMBL. [Link]

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. [Link]

-

Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate. [Link]

-

Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. (n.d.). Semantic Scholar. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Institutes of Health (NIH). [Link]

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ResearchGate. [Link]

-

New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. (2025). ResearchGate. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

-

In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). ResearchGate. [Link]

-

Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed. [Link]

-

Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). National Institutes of Health (NIH). [Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health (NIH). [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018). National Institutes of Health (NIH). [Link]

-

Isoxazole containing drugs. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. (2022). PubMed. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health (NIH). [Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. [Link]

-

Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives. (n.d.). PubMed. [Link]

-

(PDF) Synthesis and Anticonvulsant Activity of Enaminones. Part 4. Investigations on Isoxazole Derivatives. (2025). ResearchGate. [Link]

-

Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (n.d.). ResearchGate. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

- Isoxazole derivatives and their use as cyclooxygenase inhibitors. (n.d.).

-

Isoxazole derivatives showing anticonvulsant activity (88–93). (n.d.). ResearchGate. [Link]

-

Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. (2023). Bentham Science Publisher. [Link]

Sources

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. atcc.org [atcc.org]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

The Isoxazole Core: A Technical Guide to the Therapeutic Potential of 5-Methyl-3-phenylisoxazole and Its Derivatives

This technical guide provides an in-depth exploration of the therapeutic landscape of 5-Methyl-3-phenylisoxazole, a key heterocyclic scaffold in modern medicinal chemistry. Rather than focusing solely on the parent compound, this guide delves into the rich pharmacology of its derivatives, which have shown significant promise in various therapeutic areas. We will examine the rationale behind the derivatization of the this compound core and explore the mechanisms of action, supported by experimental evidence, for its most promising analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the isoxazole moiety in their therapeutic programs.

The this compound Scaffold: A Privileged Starting Point

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged structure" in drug discovery.[1] This is due to its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. The this compound core, in particular, offers a synthetically tractable framework with distinct substitution points that allow for the fine-tuning of pharmacological activity.

While this compound itself is primarily utilized as a versatile chemical intermediate in the synthesis of more complex molecules, its derivatives have emerged as potent bioactive agents.[2] The strategic placement of the methyl and phenyl groups provides a foundation for exploring structure-activity relationships (SAR), guiding the design of compounds with enhanced potency and selectivity.

Therapeutic Applications of this compound Derivatives

The true therapeutic potential of the this compound core is unlocked through the strategic modification of its structure, primarily at the 4-position. The following sections will detail the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity

Several derivatives of this compound have demonstrated notable anticancer properties. For instance, a series of N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3]

Mechanism of Action (Hypothesized): While the precise mechanism for all derivatives is not fully elucidated, some are believed to induce apoptosis in cancer cells. For example, certain fluorophenyl-isoxazole-carboxamides have been shown to reduce the necrosis rate and shift cancer cells towards apoptosis.[3] This could involve the modulation of key signaling pathways involved in cell survival and proliferation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HepG2, Hep3B) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Data Presentation:

| Compound | Cell Line | IC₅₀ (µM)[3] |

| Derivative 2e | Hep3B | 5.76 |

| Derivative 2e | HepG2 | 34.64 |

| Derivative 2a | Hep3B | 9.58 |

| Derivative 2b | Hep3B | 8.54 |

| Derivative 2d | Hep3B | 7.66 |

Logical Workflow for Anticancer Evaluation

Caption: Workflow for evaluating the anticancer potential of this compound derivatives.

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases. Derivatives of this compound, particularly N-phenyl-5-methylisoxazole-4-carboxamides, have demonstrated potent antioxidant activity both in vitro and in vivo.[3]

Mechanism of Action: These compounds act as free radical scavengers. The isoxazole core, along with specific substituents on the phenyl rings, can donate electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Trolox is commonly used as a positive control.

-

Calculation: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.

Hypothetical In Vitro Antioxidant Data:

| Compound | DPPH Scavenging IC₅₀ (µg/mL)[3] |

| Derivative 2a | 0.45 ± 0.21 |

| Derivative 2c | 0.47 ± 0.33 |

| Trolox (Control) | 3.10 ± 0.92 |

In Vivo Antioxidant Evaluation:

The most potent compounds from in vitro assays can be further evaluated in vivo. For example, the total antioxidant capacity (TAC) in the plasma of mice treated with the compound can be measured. Studies have shown that a 5-methylisoxazole derivative significantly increased the TAC in mice.[3]

Signaling Pathway of Oxidative Stress and Antioxidant Intervention

Caption: Simplified pathway of ROS-induced damage and antioxidant intervention.

Anti-inflammatory Activity

The isoxazole scaffold is present in several anti-inflammatory drugs. While specific studies on this compound are limited, related isoxazole derivatives have shown significant anti-inflammatory effects. For example, a study on 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole demonstrated its ability to decrease the release of pro-inflammatory cytokines like TNF-α and IL-6 from LPS-stimulated macrophages.[4] It also inhibited COX-2 expression and the NF-κB and MAPK signaling pathways.[4]

Proposed Mechanism of Action: The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to modulate key inflammatory pathways. This can include the inhibition of enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory gene expression through the inhibition of transcription factors such as NF-κB.

Antimicrobial and Antitubercular Activity

Derivatives of 5-methylisoxazole have been synthesized and evaluated for their activity against various microbial pathogens. Notably, 5-methylisoxazole-3-carboxamide derivatives have shown significant in vitro activity against Mycobacterium tuberculosis H37Rv.[5] Certain derivatives also exhibited antibacterial activity against Bacillus subtilis and Escherichia coli.[5]

Mechanism of Action (Hypothesized): The exact mechanism of action against mycobacteria is not fully understood but may involve the inhibition of essential enzymes in the bacterial cell wall synthesis or other vital metabolic pathways.

Synthesis and Chemical Properties

This compound and its derivatives are typically synthesized through 1,3-dipolar cycloaddition reactions. For instance, the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne is a common route.

The 4-carboxylic acid derivative, a key intermediate, can be synthesized from benzaldehyde oxime and ethyl acetoacetate.[6] This carboxylic acid can then be converted to the corresponding acyl chloride, this compound-4-Carbonyl Chloride, which is a highly versatile reagent for creating a library of amide and ester derivatives for biological screening.

Challenges and Future Directions

While the derivatives of this compound hold considerable therapeutic promise, there are challenges to address. A potential issue is the metabolic stability of the 5-methyl group, which in some contexts, could be a site for bioactivation leading to reactive metabolites. Further research is needed to fully understand the metabolic fate and potential toxicity of these compounds.

Future research should focus on:

-

Elucidating precise mechanisms of action: Utilizing techniques like proteomics and transcriptomics to identify the specific molecular targets of the most potent derivatives.

-